Comprehensive Technical Guide to 2-Chloro-N-(pentan-2-yl)propanamide: Physicochemical Profiling, Synthesis, and Applications
Comprehensive Technical Guide to 2-Chloro-N-(pentan-2-yl)propanamide: Physicochemical Profiling, Synthesis, and Applications
Executive Summary
2-Chloro-N-(pentan-2-yl)propanamide (CAS: 1016808-29-9) is a highly versatile
Physicochemical Profiling & Structural Analysis
Understanding the foundational properties of 2-chloro-N-(pentan-2-yl)propanamide is essential for predicting its behavior in complex synthetic pathways. The molecule contains two chiral centers—one at the
Quantitative Chemical Properties
The following table summarizes the core quantitative data for the compound, verified through computational and experimental databases[2],[1]:
| Property | Value |
| Molecular Formula | C8H16ClNO |
| Molecular Weight | 177.67 g/mol |
| CAS Registry Number | 1016808-29-9 |
| Monoisotopic Mass | 177.092 Da |
| XLogP (Predicted) | 2.2 |
| Topological Polar Surface Area | 29.1 Ų |
| SMILES String | CCCC(C)NC(=O)C(C)Cl |
Mechanistic Pathways & Chemical Reactivity
The synthetic utility of 2-chloro-N-(pentan-2-yl)propanamide is driven by its dual-reactivity profile.
-
Electrophilic
-Carbon: The chlorine atom exerts a strong electron-withdrawing inductive effect, highly activating the adjacent -carbon toward bimolecular nucleophilic substitution (S_N2). This site readily reacts with secondary amines, thiols, and alkoxides, allowing for rapid structural diversification. -
Amide Bond Stability: The amide linkage provides robust structural integrity under physiological pH and standard reaction conditions. It requires harsh, prolonged exposure to strong acids or bases to undergo hydrolysis, enabling selective reactions at the
-chloro position without cleaving the molecular backbone.
Caption: Mechanistic reactivity profile of 2-chloro-N-(pentan-2-yl)propanamide.
Experimental Methodology: Synthesis & Purification
The most efficient route to synthesize 2-chloro-N-(pentan-2-yl)propanamide is the direct acylation of pentan-2-amine (CAS: 625-30-9)[3],[4] with 2-chloropropanoyl chloride (CAS: 7623-09-8)[5],[6]. The following protocol is engineered with built-in causality to ensure a self-validating, high-yield system[7].
Step-by-Step Protocol
Step 1: System Preparation & Reagent Solvation
-
Action: In an oven-dried 250 mL round-bottom flask purged with argon, dissolve 20.0 mmol of pentan-2-amine in 100 mL of anhydrous dichloromethane (DCM).
-
Causality: Oven-drying and argon purging are critical because 2-chloropropanoyl chloride is highly sensitive to moisture and will rapidly hydrolyze into 2-chloropropionic acid and HCl gas upon contact with water, destroying the reagent[5].
Step 2: Base Addition
-
Action: Add 30.0 mmol (1.5 equivalents) of anhydrous triethylamine (Et3N) to the solution and cool the flask to 0 °C using an ice-water bath.
-
Causality: Et3N acts as a non-nucleophilic acid scavenger. During the acylation, equimolar HCl is generated. Without Et3N, this HCl would protonate the basic pentan-2-amine, forming an unreactive ammonium salt and prematurely halting the reaction[7].
Step 3: Acylation (Exothermic Control)
-
Action: Dissolve 20.0 mmol of 2-chloropropanoyl chloride in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes while maintaining the temperature at 0 °C. Once the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Causality: The acylation of primary amines is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses unwanted side reactions, such as ketene formation or over-alkylation.
Step 4: Self-Validating Aqueous Workup
-
Action: Quench the reaction with 50 mL of distilled water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M aqueous HCl (2 × 50 mL), saturated aqueous NaHCO3 (50 mL), and brine (50 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Causality: This workup acts as a chemical filter. The 1M HCl wash selectively removes any unreacted pentan-2-amine and the Et3N base. The NaHCO3 wash neutralizes and extracts any residual 2-chloropropionic acid (formed from trace moisture). The resulting organic phase exclusively retains the neutral amide product.
Caption: Step-by-step synthetic workflow for 2-chloro-N-(pentan-2-yl)propanamide.
Analytical Characterization (Self-Validating System)
To confirm the structural integrity and purity of the isolated product, researchers must employ a multi-modal analytical approach. The expected analytical signatures are as follows:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Using Electrospray Ionization in positive mode (ESI+), the spectrum will display a distinct
pseudo-molecular ion at m/z 178.1[2]. Validation Check: The isotopic signature must display a strict 3:1 abundance ratio between m/z 178.1 and 180.1. This isotopic pattern is the definitive proof of the incorporation of a single chlorine atom ( and isotopes). -
H NMR Spectroscopy (CDCl3, 400 MHz): The spectrum will exhibit a characteristic broad singlet at
6.0–6.5 ppm corresponding to the amide N-H proton. The -proton adjacent to the chlorine atom will appear as a distinct multiplet shifted downfield to 4.2–4.5 ppm due to the electron-withdrawing nature of the halogen.
Applications in Agrochemicals and Pharmaceuticals
The structural motif of 2-chloro-N-(pentan-2-yl)propanamide is highly prized in two primary domains:
-
Agrochemical Development:
-Chloroacetamides (such as alachlor and metolachlor) are a well-documented class of herbicides that function by inhibiting very-long-chain fatty acid (VLCFA) elongases in target weeds. 2-chloro-N-(pentan-2-yl)propanamide serves as an excellent structural analog for Structure-Activity Relationship (SAR) studies aimed at discovering next-generation crop protection agents with lower environmental persistence. -
Pharmaceutical Intermediates: In drug discovery, the
-chloro group acts as a synthetic handle. By subjecting 2-chloro-N-(pentan-2-yl)propanamide to displacement with complex secondary amines, medicinal chemists can rapidly generate libraries of amino acid amides. This exact mechanistic pathway is historically utilized in the synthesis of local anesthetics (e.g., lidocaine analogs) and novel peptidomimetics.
References
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[2] PubChemLite. 2-chloro-n-(pentan-2-yl)propanamide (C8H16ClNO). Université du Luxembourg. Available at:
-
[1] Sigma-Aldrich. 2-chloro-N-(pentan-2-yl)propanamide | 1016808-29-9. Available at:
-
[7] Lu, Z., et al. Stereoconvergent Amine-Directed Alkyl–Alkyl Suzuki Reactions of Unactivated Secondary Alkyl Chlorides. Amazon S3 / Supporting Information. Available at:
-
[5] BenchChem. An In-depth Technical Guide to 2-Chloropropionyl Chloride. Available at:
-
[6] ChemicalBook. 2-Chloropropionyl chloride | 7623-09-8. Available at:
-
[3] CymitQuimica. CAS 625-30-9: 2-Pentanamine. Available at:
-
[4] PubChem - NIH. 2-Pentanamine | C5H13N | CID 12246. Available at:
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